molecular formula C12H9NO3S B3013520 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione CAS No. 866042-26-4

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione

Cat. No.: B3013520
CAS No.: 866042-26-4
M. Wt: 247.27
InChI Key: ZWYUQEXIJUOOOQ-UHFFFAOYSA-N
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Description

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione, also known as 5-BFTD, is a heterocyclic compound that has been widely studied in the recent decades due to its potential applications in a variety of scientific fields. 5-BFTD is a bicyclic compound with a benzofuran and thiazolane ring system, and it has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Biological Agents

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione has been used in the synthesis of various biological agents. For example, its derivatives have been synthesized and screened for antimicrobial and analgesic activity. This indicates its potential use in developing new therapeutic compounds (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

Cancer Inhibitory Activity

Derivatives of this compound have shown promising results in cancer inhibitory activity in vitro. The structural modification of thiazolidine-2,4-dione with different groups has been found to significantly affect its anticancer activity against various cancer cells (Li Zi-cheng, 2013).

Antidiabetic and Hypolipidemic Agents

Research has demonstrated the potential of this compound derivatives as antidiabetic and hypolipidemic agents. Studies on thiazolidinedione derivatives incorporating benzofuran moieties showed improvement in euglycemic activity, indicating their usefulness in treating diabetes and related conditions (K. A. Reddy et al., 1999).

Antihyperglycemic Studies

Recent studies have described a synthesis method for benzimidazole-thiazolidinedione hybrids, which were found to have robust antihyperglycemic action linked to insulin sensitization mechanisms. This suggests their potential application in the treatment of diabetes (Abraham Gutiérrez-Hernández et al., 2019).

Antimicrobial Evaluation

There has been significant research into the antimicrobial properties of various derivatives of this compound. These studies suggest its role in the development of new antimicrobial agents, which could be significant in the context of increasing antibiotic resistance (J. L. Jat et al., 2006).

Safety and Hazards

The safety and hazards of benzofuran derivatives are determined based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

Given the wide range of biological activities and potential applications of benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new therapeutic agents to combat resistance to antibiotics .

Properties

IUPAC Name

5-(1-benzofuran-2-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-5,10H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUQEXIJUOOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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